High-Purity Synthesis and Strategic Utility of Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate
High-Purity Synthesis and Strategic Utility of Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate
[1]
Executive Summary
Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate (CAS 349119-38-6) is a specialized N-aryloxamate intermediate critical to the development of heterocyclic pharmacophores.[1] Structurally, it functions as a "masked" electrophile, offering a stable ethyl ester motif paired with a reactive amide linkage. This dual-functionality makes it a linchpin in the synthesis of isatins , quinoline-2-carboxylates , and bioactive oxamic acid derivatives .[1]
This guide provides a validated synthetic workflow, mechanistic insights into its reactivity, and a downstream application map for medicinal chemists.
Chemical Identity & Structural Logic[1]
| Property | Specification |
| CAS Number | 349119-38-6 |
| IUPAC Name | Ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol |
| SMILES | CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl |
| Core Motif | N-Aryl Oxamate (Carbamoyl Formate) |
| Key Reactivity | Nucleophilic substitution (ester), Electrophilic aromatic substitution (cyclization) |
Structural Analysis
The compound features a 3-chloro-4-methylaniline core coupled to an ethyl oxalyl moiety.[1]
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The Oxalyl Linker: The adjacent carbonyls (vicinal diketone motif) create a highly electrophilic ester carbonyl, susceptible to mild nucleophilic attack by amines or hydrazines.
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The Aryl Ring: The 3-chloro and 4-methyl substituents provide steric and electronic handles.[1] The chlorine atom at the meta position (relative to the nitrogen) influences regioselectivity during subsequent cyclization reactions (e.g., Friedel-Crafts type).
Synthetic Architecture
The synthesis of CAS 349119-38-6 relies on the acylation of 3-chloro-4-methylaniline with ethyl oxalyl chloride.[1] Unlike carbamate formation (which uses ethyl chloroformate), this reaction installs a two-carbon oxalyl bridge.[1]
Validated Protocol
Reaction:
Reagents:
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Substrate: 3-Chloro-4-methylaniline [CAS 95-74-9] (1.0 eq)[1]
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Reagent: Ethyl oxalyl chloride [CAS 4755-77-5] (1.1 eq)[1]
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Base: Triethylamine (Et₃N) or Pyridine (1.2 eq)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Step-by-Step Methodology:
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Preparation: Charge a flame-dried 3-neck round-bottom flask with 3-chloro-4-methylaniline (10 mmol) and anhydrous DCM (50 mL). Maintain an inert atmosphere (N₂ or Ar).[1]
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Base Addition: Add triethylamine (12 mmol) via syringe. Cool the mixture to 0°C using an ice bath to control the exotherm.
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Acylation: Add ethyl oxalyl chloride (11 mmol) dropwise over 20 minutes. The solution will likely turn yellow/orange, and a white precipitate (Et₃N·HCl) will form.[1]
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Completion: Allow the reaction to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1); the starting aniline spot should disappear.
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Workup:
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Quench with water (50 mL).
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Wash the organic phase with 1M HCl (2 x 30 mL) to remove unreacted amine/pyridine.
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Wash with sat.[1] NaHCO₃ (30 mL) and Brine (30 mL).
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol.
Mechanistic Pathway (Graphviz)
Caption: Nucleophilic acyl substitution pathway for the formation of the N-aryloxamate scaffold.
Strategic Applications in Drug Design
The utility of CAS 349119-38-6 extends beyond its identity as a simple intermediate.[1] It serves as a divergence point for three major classes of medicinal compounds.
Pathway A: Synthesis of Isatins (Indole-2,3-diones)
Through a modified Stollé synthesis or Friedel-Crafts cyclization, the oxamate can be cyclized to form substituted isatins.[1] Isatins are privileged scaffolds in oncology (kinase inhibitors) and antiviral research.[1]
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Reagent: Strong Lewis acid (AlCl₃ or BF₃[1]·OEt₂) or Protic acid (H₂SO₄).
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Mechanism: Intramolecular electrophilic aromatic substitution.[1] The 3-chloro substituent on the ring will direct the cyclization to the position ortho to the amine, yielding a 4-chloro-5-methyl-isatin or 6-chloro-5-methyl-isatin regioisomer.[1]
Pathway B: Oxamic Acid Bioisosteres
Hydrolysis of the ethyl ester yields the corresponding oxamic acid .[1]
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Relevance: Oxamic acids are bioisosteres of carboxylic acids and have been studied as thyromimetics (thyroid hormone analogs) and inhibitors of glycolate oxidase.[1]
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Protocol: LiOH in THF/H₂O, followed by acidification.
Pathway C: Hydrazide/Amide Linkers
The ester group is highly reactive toward amines and hydrazines, allowing the formation of unsymmetrical oxamides .
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Relevance: These motifs are found in HIV-1 attachment inhibitors and novel agrochemical fungicides.[1]
Application Workflow (Graphviz)
Caption: Divergent synthesis pathways from the core oxamate intermediate to bioactive scaffolds.[1]
Analytical Characterization Data
To ensure the integrity of the synthesized compound, compare results against these expected parameters.
| Technique | Expected Signal/Observation | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.42 (t, 3H), 4.41 (q, 2H) | Ethyl ester group (characteristic triplet/quartet). |
| ¹H NMR (CDCl₃) | δ 8.8–9.0 (s, 1H) | Amide N-H proton (downfield due to electron-withdrawing oxalyl). |
| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H) | Methyl group on the aryl ring. |
| IR Spectroscopy | 1735 cm⁻¹ (ester C=O) | Distinct ester carbonyl stretch.[1] |
| IR Spectroscopy | 1690 cm⁻¹ (amide C=O) | Amide I band (lower frequency than ester). |
| Appearance | White to off-white solid | High purity crystalline form.[1] |
Safety and Handling
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Hazards: The precursor Ethyl oxalyl chloride is a lachrymator and corrosive. 3-Chloro-4-methylaniline is toxic if swallowed or inhaled.[1]
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Storage: Store CAS 349119-38-6 in a cool, dry place. It is relatively stable but should be protected from moisture to prevent hydrolysis of the ester.[1]
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PPE: Work in a fume hood. Wear nitrile gloves and safety goggles.[1]
References
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PubChem. (n.d.).[1] 3-Chloro-4-methylaniline (CID 7255).[1][2] National Library of Medicine.[1] Retrieved from [Link]
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Organic Syntheses. (1999).[1] Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate. Org. Synth. 1999, 76, 142.[3] (Demonstrates analogous oxamate chemistry). Retrieved from [Link]
